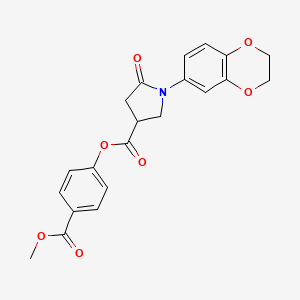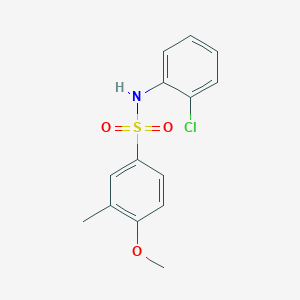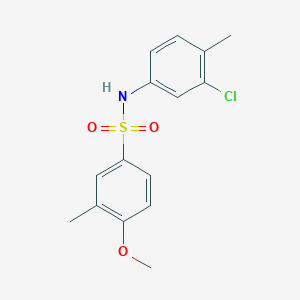
N-(3-chloro-4-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide, also known as CMMS, is a sulfonamide compound that has gained attention in scientific research due to its potential therapeutic applications. CMMS is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 343.84 g/mol. In
Mécanisme D'action
The mechanism of action of N-(3-chloro-4-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes such as carbonic anhydrase and metalloproteinases. These enzymes play a role in various physiological processes such as cell proliferation, angiogenesis, and inflammation. By inhibiting these enzymes, N-(3-chloro-4-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide can disrupt these processes and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, N-(3-chloro-4-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In inflammation research, N-(3-chloro-4-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological disorder research, N-(3-chloro-4-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been studied for its potential neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-chloro-4-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide in lab experiments is its potential therapeutic applications in various diseases. N-(3-chloro-4-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising compound for further research. However, one limitation is that the mechanism of action of N-(3-chloro-4-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for N-(3-chloro-4-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide research. One direction is to further investigate its mechanism of action and identify specific targets for therapeutic intervention. Another direction is to explore its potential applications in other diseases such as cardiovascular disease and metabolic disorders. Additionally, research can be conducted to optimize the synthesis method of N-(3-chloro-4-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide and improve its pharmacokinetic properties. Overall, N-(3-chloro-4-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has shown promising potential in scientific research and warrants further investigation.
Méthodes De Synthèse
The synthesis of N-(3-chloro-4-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide involves the reaction of 3-chloro-4-methylphenylamine and 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction occurs in a solvent such as dichloromethane or chloroform at room temperature. The product is then purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(3-chloro-4-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, N-(3-chloro-4-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that N-(3-chloro-4-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, N-(3-chloro-4-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide has been studied for its potential neuroprotective effects.
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-10-4-5-12(9-14(10)16)17-21(18,19)13-6-7-15(20-3)11(2)8-13/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSACVQHLKFYWSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B7499164.png)
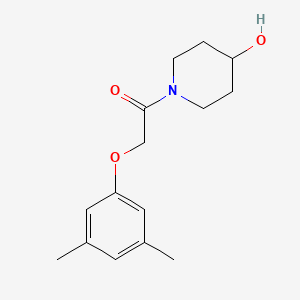

![5-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7499176.png)
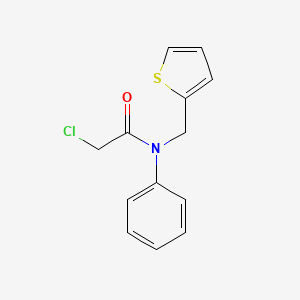

![4-(4-methoxyphenyl)-3-methyl-5-[(2-phenoxyethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B7499202.png)

